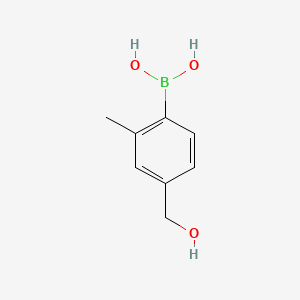
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Hydroxymethyl)-2-methylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They have been widely studied in medicinal chemistry due to their potential biological applications .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common method involves the reaction of a diboronyl ester with a catalyst, such as iridium or rhodium . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “(4-(Hydroxymethyl)-2-methylphenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring with a hydroxymethyl and a methyl group attached .Chemical Reactions Analysis
Boronic acids can form reversible covalent interactions with cis-diols, which allows them to be used as reversible covalent warheads for medicinal and biological applications . They can also be used as building blocks and synthetic intermediates .科学的研究の応用
Medicine: Glucose Sensing and Insulin Delivery
4-Hydroxymethyl-2-methylphenylboronic acid: has significant potential in medical applications due to its affinity for diol-containing molecules like glucose. This property is particularly useful in the development of glucose-sensing devices and insulin delivery systems. Hydrogels containing phenylboronic acid moieties can respond to glucose levels, making them promising materials for non-invasive glucose monitoring and smart insulin release in response to hyperglycemia .
Material Science: Smart Materials
In material science, this compound is utilized to create smart materials that can respond to environmental stimuli. For instance, polymers embedded with phenylboronic acid can change their properties in response to pH, sugar concentration, or the presence of specific analytes, leading to applications in drug delivery systems and responsive coatings .
Environmental Science: Sensors and Detectors
Environmental monitoring benefits from the use of 4-Hydroxymethyl-2-methylphenylboronic acid in the creation of sensors that can detect various substances. Its interaction with diols can be harnessed to develop detectors for sugars and other organic compounds in water sources, aiding in pollution control and environmental protection efforts .
Analytical Chemistry: Chromatography and Electrophoresis
This compound plays a role in analytical chemistry as a functional group in chromatography and electrophoresis. It can be used to separate and identify glycated molecules, which are important in the diagnosis of diseases like diabetes. The boronic acid moiety can interact with sugars and other diol-containing analytes, improving the selectivity and sensitivity of analytical methods .
Biochemistry: Protein Manipulation and Cell Labelling
In biochemistry, 4-Hydroxymethyl-2-methylphenylboronic acid is used for protein manipulation and cell labelling. It can form reversible covalent bonds with glycoproteins on cell surfaces, allowing for the targeted delivery of therapeutic agents or the labelling of specific cell types for research purposes .
Pharmaceuticals: Drug Development and Delivery
The pharmaceutical industry utilizes this compound in drug development and delivery. Its boronic acid group can be a key functional moiety in the design of new drugs, especially those targeting enzymes or receptors with diol groups. Additionally, it can be incorporated into drug delivery systems to control the release of active pharmaceutical ingredients .
作用機序
Target of Action
The primary target of 4-Hydroxymethyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of carbon–carbon bonds .
Safety and Hazards
将来の方向性
Boronic acids have a wide range of potential applications in medicinal chemistry, including as anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . Therefore, further studies with boronic acids in medicinal chemistry are encouraged .
特性
IUPAC Name |
[4-(hydroxymethyl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFMZDMFLQDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726922 |
Source


|
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid | |
CAS RN |
166386-66-9 |
Source


|
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

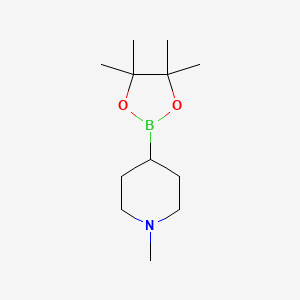
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)

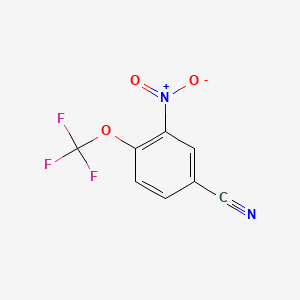


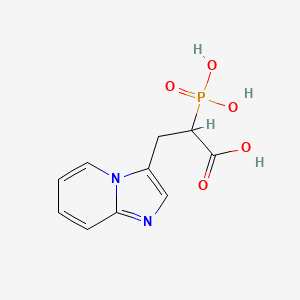
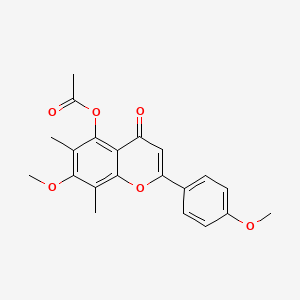

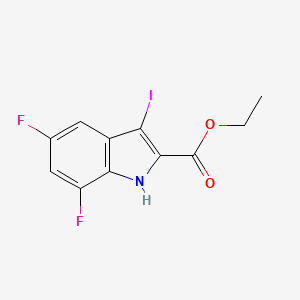
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)